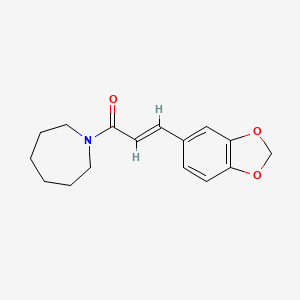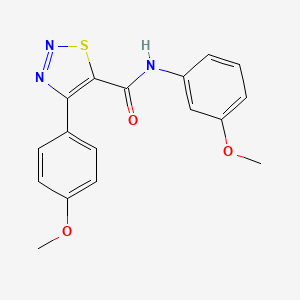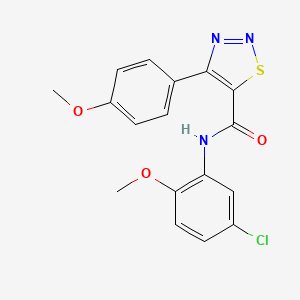
(2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one is a chemical compound characterized by the presence of an azepane ring and a benzodioxole moiety connected through a propenone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Formation of the Benzodioxole Moiety: The benzodioxole moiety is often synthesized from catechol derivatives through methylenation reactions.
Coupling Reaction: The final step involves coupling the azepane ring and the benzodioxole moiety through a propenone linkage. This can be achieved using aldol condensation reactions under basic conditions.
Industrial Production Methods
Industrial production of (E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The azepane ring and benzodioxole moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated ketones and alcohols.
Substitution: Functionalized derivatives with various substituents.
科学研究应用
(E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.
Signal Transduction Pathways: Modulating intracellular signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(E)-1-(1-Piperidinyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one: Similar structure with a piperidine ring instead of an azepane ring.
(E)-1-(1-Morpholinyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one: Contains a morpholine ring in place of the azepane ring.
(E)-1-(1-Pyrrolidinyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
(E)-1-(1-Azepanyl)-3-(1,3-Benzodioxol-5-yl)-2-Propen-1-one is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The azepane ring may enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
(E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H19NO3/c18-16(17-9-3-1-2-4-10-17)8-6-13-5-7-14-15(11-13)20-12-19-14/h5-8,11H,1-4,9-10,12H2/b8-6+ |
InChI 键 |
AOJRYGWJYSVMPW-SOFGYWHQSA-N |
手性 SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide](/img/structure/B14937643.png)

![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)
![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
